molecular formula C15H21N3O4S B2453396 N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide CAS No. 2199323-39-0

N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide

Cat. No.: B2453396
CAS No.: 2199323-39-0
M. Wt: 339.41
InChI Key: JPTPXTXRCZDAOW-UHFFFAOYSA-N
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Description

N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylsulfamoyl group, a methylanilino group, and a prop-2-enamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylsulfamoyl)-4-methylaniline with an appropriate acylating agent to introduce the oxoethyl group. This is followed by the addition of N-methylprop-2-enamide under controlled conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the oxoethyl and prop-2-enamide moieties can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
  • N,N-Dimethylsulfamoyl Fluoride

Uniqueness

N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-6-15(20)18(5)10-14(19)16-12-8-7-11(2)13(9-12)23(21,22)17(3)4/h6-9H,1,10H2,2-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPXTXRCZDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C(=O)C=C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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